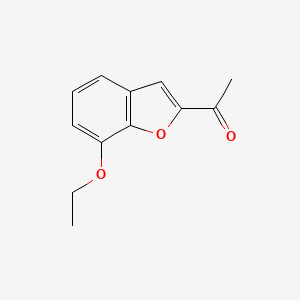

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

Description

Overview of the Medicinal Chemistry Relevance of Benzofuran (B130515) Derivatives

Broad Spectrum of Reported Biological Activities

Antidepressant and Anti-psychotic Activities

Benzofuran derivatives have been identified as important heterocyclic compounds with a range of biological activities, including antidepressant and anti-psychotic properties. wisdomlib.orgijbcp.com Research has focused on synthesizing novel benzofuran derivatives and evaluating their potential as therapeutic agents for neurological and psychiatric disorders. researchgate.net

Antiviral and Antioxidant Activities

The benzofuran nucleus is a core component of many compounds demonstrating significant antiviral and antioxidant activities. rsc.orgwisdomlib.orgscienceopen.com Researchers have synthesized and tested numerous benzofuran derivatives, revealing their potential to combat various viral infections and oxidative stress. rsc.orgnih.gov

In the realm of antiviral research, certain benzofuran derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce the expression of Type I Interferons (IFN-I) and inhibit viral replication. nih.gov This mechanism suggests a potential for developing broad-spectrum antiviral agents. nih.gov For instance, specific derivatives have shown inhibitory effects against human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov Another derivative, found in Eupatorium adenophorum, has demonstrated antiviral effects against RSV LONG and A2 strains. rsc.org

As antioxidants, benzofuran derivatives have shown considerable efficacy. The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Various synthetic approaches have yielded benzofuran esters and carboxamides that exhibit potent free radical scavenging activity, with some compounds showing excellent antioxidant potential when tested using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. rsc.orgnih.gov

| Derivative Type | Activity | Findings | Citations |

| General Benzofurans | Antiviral | Identified as STING agonists, inducing IFN-I and inhibiting coronaviruses. | nih.gov |

| Natural Benzofuran | Antiviral | Derivative from Eupatorium adenophorum active against RSV strains. | rsc.org |

| Synthetic Benzofurans | Antioxidant | Transformation from chroman skeleton enhances activity. | nih.gov |

| Benzofuran Esters | Antioxidant | Showed high DPPH free radical scavenging activity. | rsc.org |

| Benzofuran Carboxamides | Antioxidant | Exhibited moderate to appreciable antioxidant activity. | rsc.org |

Anti-dyslipidemic and Vasodilator Effects

The benzofuran scaffold has been explored for its potential in managing cardiovascular and metabolic diseases. nih.govmdpi.comresearchgate.net Derivatives have shown effectiveness in addressing conditions like dyslipidemia and hypertension. nih.govmdpi.comresearchgate.net

A series of benzofuran-based chromenochalcones were synthesized and evaluated for their in vivo antidyslipidemic activity in a Triton-induced hyperlipidemic hamster model. nih.govrsc.org Several of these compounds were found to be active, effectively lowering levels of total cholesterol (TC) and triglycerides (TG). nih.govrsc.org For example, specific derivatives increased levels of lecithin-cholesterol acyltransferase (LCAT) and post-heparin lipolytic activity (PHLA) while reducing TC and TG. nih.gov These findings highlight the potential of benzofuran-containing compounds in the management of lipid profile abnormalities. nih.govtaylorandfrancis.com

Antiparasitic Activity

Benzofuran derivatives have demonstrated promising anti-infective properties, including activity against various parasites. nih.govmdpi.comnih.gov The scaffold is recognized for its potential in developing new treatments for parasitic diseases. researchgate.netnih.gov A series of polysubstituted benzofuran derivatives were synthesized and assayed against Plasmodium falciparum and Trypanosoma brucei, with some showing good inhibitory activity on the proliferation of T. brucei. researchgate.net

Kinase Inhibition

The inhibition of protein kinases is a crucial strategy in modern anticancer therapy, and benzofuran derivatives have emerged as a significant class of kinase inhibitors. researchgate.nettaylorandfrancis.comresearchgate.net These compounds can mediate their anticancer effects through the inhibition of various protein kinases, including GSK-3β, mTOR, Pim-1, Src kinase, and CDK2. researchgate.nettaylorandfrancis.com

Researchers have designed and synthesized novel benzofuran derivatives that act as potent inhibitors of specific kinases. For instance, a hybridization strategy combining benzofuran and piperazine (B1678402) building blocks led to the development of novel CDK2 (Cyclin-Dependent Kinase 2) type II inhibitors. tandfonline.com Several of these compounds showed potent inhibitory activity with IC50 values in the nanomolar range, comparable to the reference inhibitor staurosporine. tandfonline.com Other studies have identified benzofuran derivatives with significant inhibitory activity against EGFR kinase and VEGFR-2, which are key targets in cancer therapy. nih.govresearchgate.net The development of selective inhibitors, such as the Polo-like kinase 1 (PLK1) Polo-Box Domain (PBD) inhibitor MCC1019, further underscores the potential of the benzofuran scaffold in oncology. nih.gov

| Target Kinase | Derivative Type | Key Findings | Citations |

| CDK2 | Benzofuran-piperazine hybrids | Potent inhibitory activity with IC50 values of 40.91-52.63 nM. | tandfonline.com |

| EGFR | Benzofuran-based hybrids | Remarkable inhibitory activity with an IC50 value of 0.93 μM. | nih.gov |

| VEGFR-2 | 3-methylbenzofuran derivatives | Good inhibitory activity with IC50 values as low as 45.4 nM. | nih.gov |

| PLK1 PBD | Bromomethyl-substituted benzofuran | Selective inhibition with an IC50 of 16.4 μM. | nih.gov |

| p38α MAP kinase | Benzofuran derivatives | Highly significant inhibition with an IC50 of 0.04 μM. | nih.gov |

Plant Growth Regulation, Insecticidal, and Acaricidal Properties

The biological activities of benzofuran derivatives extend to applications in agriculture. Research has demonstrated their potential as insecticidal agents and growth inhibitors. nih.govnih.gov

Certain carbamate (B1207046) insecticides, which are derivatives of benzofuran, have been shown to have distinct effects on biological processes. nih.gov Compounds such as benfuracarb, carbofuran, carbosulfan, and furathiocarb (B52073) led to a dose-dependent reduction in the polymerization of tubulin in vitro. nih.gov In another study, the growth-inhibitory activities of natural benzofurans were tested against the larvae of Tenebrio molitor (mealworm). nih.gov The benzofuran derivative 12-(p-cumaroyloxy)-tremetone was identified as one of the most inhibitory compounds tested, acting on the last instar larvae and causing several developmental deficiencies. nih.gov

Rationale for Investigating 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone in Academic Research

The compound This compound has emerged as a valuable starting material and key intermediate in synthetic organic and medicinal chemistry, particularly in the development of novel anticancer agents. nih.govresearchgate.netresearchgate.net Its investigation in academic research is primarily driven by its utility in the synthesis of more complex molecules, such as chalcones and pentadien-1-one derivatives, which have shown significant cytotoxic and apoptotic effects against various cancer cell lines. nih.govaccscience.comuludag.edu.tr

The Claisen-Schmidt condensation reaction is a common method employed to utilize this compound. nih.govresearchgate.net In this reaction, This compound is reacted with various substituted aromatic aldehydes in the presence of a base to yield a series of benzofuran-substituted chalcone (B49325) derivatives. nih.govresearchgate.net These chalcones, which incorporate the benzofuran moiety, are of significant interest due to the known anticancer potential of the chalcone scaffold. nih.govaccscience.com

Research has demonstrated that derivatives synthesized from This compound exhibit potent anti-growth effects. For example, a series of chalcones were tested against breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines. nih.govresearchgate.net The results revealed that these compounds possess anticancer activity, with some derivatives showing notable cytotoxic effects and the ability to induce apoptosis through caspase-dependent pathways. nih.govresearchgate.net

Further extending this research, a novel chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was synthesized from the parent compound and tested against human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. accscience.comuludag.edu.trejmo.org This derivative demonstrated significant cytotoxic effects, with IC50 values in the low micromolar and even nanomolar range, and was shown to induce apoptosis. accscience.comuludag.edu.tr

The academic interest in This compound is therefore well-founded. It serves as a versatile and accessible building block for creating libraries of novel compounds with potential therapeutic value. nih.gov The demonstrated success of its derivatives in preclinical cancer studies provides a strong rationale for its continued investigation and use in the design and discovery of new anticancer drugs. nih.govnih.govresearchgate.net

| Derivative Synthesized From this compound | Cancer Cell Lines Tested | Reported Activity | Citations |

| Substituted Chalcone Derivatives (3a-j) | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Cytotoxic effects; Derivative 3a induced apoptosis via caspase-dependent pathways. | nih.govresearchgate.netresearchgate.net |

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549, H1299 (Lung); HCT116, HT29 (Colon) | Significant cytotoxic effect, induced apoptosis. IC50 values: 2.85 µM (A549), 1.46 µM (H1299), 0.59 µM (HCT116), 0.35 µM (HT29). | accscience.comuludag.edu.tr |

Structure

3D Structure

Properties

IUPAC Name |

1-(7-ethoxy-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJVQNUDBMVFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397622 | |

| Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58583-72-5 | |

| Record name | 1-(7-Ethoxy-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 7 Ethoxy 1 Benzofuran 2 Yl Ethanone and Its Analogs

General Strategies for Benzofuran (B130515) Ring System Construction

The benzofuran ring is a core structural motif found in numerous natural products and pharmacologically active compounds. numberanalytics.com Its synthesis has been a subject of extensive research, leading to the development of various effective strategies. These methods can be broadly categorized based on the specific bond formation that completes the heterocyclic ring.

Approaches to Form Benzofuran Core Structures

The construction of the benzofuran scaffold can be achieved through several key synthetic approaches, including intramolecular cyclizations and intermolecular reactions, often facilitated by transition metal catalysts. nih.gov

Common strategies for assembling the benzofuran core include:

Cyclization Reactions: A prevalent method involves the cyclization of appropriately substituted phenols. For instance, the cyclization of ortho-alkynylphenols is a common pathway, which can be catalyzed by acids or bases. numberanalytics.com

Coupling Reactions: Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling between terminal alkynes and iodophenols, followed by intramolecular cyclization, are widely used. nih.govacs.org This approach allows for the formation of the benzofuran ring system in a controlled manner. nih.gov

Oxidative Cyclization: The oxidative cyclization of o-alkenylphenols, often catalyzed by palladium(II) complexes, provides a direct route to 2-substituted benzofurans. nih.govnih.gov Similarly, iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes can yield 2-arylbenzofurans. nih.govorganic-chemistry.org

Metal-Catalyzed Annulation: Various transition metals, including rhodium and gold, catalyze the annulation of precursors to form the benzofuran ring. acs.org For example, a one-pot procedure for converting allyl aryl ethers into 2-methylbenzofurans involves a sequential Claisen rearrangement and palladium-catalyzed oxidative cyclization. nih.gov

Pericyclic Reactions: Reactions such as the Diels-Alder reaction can also be employed to construct the benzofuran framework, although this is a less common approach. numberanalytics.com

These strategies are summarized in the table below.

| Strategy | Key Precursors | Typical Catalysts/Reagents | Description |

| Intramolecular Cyclization | o-Alkynylphenols | Acids, Bases, Palladium, Copper | Formation of the C-O or C-C bond of the furan (B31954) ring from a pre-functionalized phenol (B47542). numberanalytics.comnih.gov |

| Palladium-Catalyzed Oxidative Cyclization | o-Alkenylphenols, Allyl aryl ethers | Pd(II) salts (e.g., PdCl₂) | An oxidative process that forms the heterocyclic ring through C-O bond formation. nih.govnih.gov |

| Sonogashira Coupling & Cyclization | o-Iodophenols, Terminal Alkynes | Pd complexes, Cu(I) salts | A two-step, one-pot process involving cross-coupling followed by ring closure to form the benzofuran. rsc.org |

| Gold-Catalyzed Cyclization | Alkynyl esters and quinols | Gold complexes (e.g., JohnPhosAuCl/AgNTf₂) | Gold catalysts activate the alkyne group, facilitating the intramolecular attack by the phenol oxygen. nih.govacs.org |

Targeted Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

The synthesis of the title compound, this compound, is a crucial step for the subsequent preparation of its derivatives. The methodology typically involves the construction of the 7-ethoxybenzofuran (B3319303) ring followed by acylation, or the cyclization of a precursor already containing the acetyl group.

Precursor Compounds and Reaction Pathways

Based on analogous syntheses, a common pathway to 2-acetylbenzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with an alpha-haloketone. For the synthesis of this compound, the key precursors are 3-ethoxysalicylaldehyde (B1293910) and 1-chloroacetone.

The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 3-ethoxysalicylaldehyde with 1-chloroacetone, followed by an intramolecular cyclization to form the benzofuran ring. A related synthesis for the methoxy (B1213986) analog, 1-(7-methoxy-1-benzofuran-2-yl)ethanone, utilizes 3-methoxysalicylaldehyde and 1-chloroacetone, confirming this general pathway. researchgate.net

Reaction Conditions and Optimization

The synthesis is typically carried out under basic conditions, which facilitate both the initial Williamson ether synthesis and the subsequent ring-closing reaction.

A representative procedure involves:

Base: Anhydrous potassium carbonate (K₂CO₃) is commonly used as the base.

Solvent: A polar aprotic solvent such as acetone (B3395972) is employed to dissolve the reactants.

Temperature: The reaction mixture is typically heated under reflux to ensure completion. researchgate.net

Optimization of these conditions, such as the choice of base, solvent, and temperature, is critical for achieving high yields and purity of the final product. scielo.br For instance, the reactivity of the base and the boiling point of the solvent can significantly influence the reaction rate and the formation of byproducts.

Derivatization Strategies Utilizing this compound as a Key Intermediate

This compound is a valuable building block, particularly for the synthesis of chalcones, which are known for their diverse biological activities. nih.govresearchgate.net The acetyl group at the 2-position of the benzofuran ring is the key functional handle for these transformations.

Synthesis of Chalcone (B49325) Derivatives via Claisen-Schmidt Condensation

The most prominent derivatization strategy for this compound is the Claisen-Schmidt condensation. nih.govscispace.com This base-catalyzed reaction involves the condensation of the ketone (this compound) with a variety of aromatic aldehydes to yield α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.net

The general reaction scheme involves the deprotonation of the α-carbon of the acetyl group by a base (e.g., NaOH or KOH) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the stable, conjugated chalcone structure. usd.ac.id

A typical experimental procedure involves:

Dissolving equimolar amounts of this compound and the selected aromatic aldehyde in a solvent like methanol (B129727) or ethanol (B145695). researchgate.netejmo.org

Cooling the mixture to a low temperature (e.g., 0-5 °C). ejmo.org

Adding a solution of a base, such as aqueous sodium hydroxide (B78521) (NaOH), dropwise. ejmo.org

Stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). ejmo.org

Neutralizing the mixture and isolating the solid chalcone product by filtration. ejmo.org

This methodology has been successfully used to synthesize a wide array of chalcone derivatives by varying the substituent on the aromatic aldehyde. nih.govresearchgate.net A selection of synthesized chalcone derivatives is presented below.

| Reactant A | Reactant B (Aromatic Aldehyde) | Resulting Chalcone Derivative |

| This compound | Benzaldehyde | (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one |

| This compound | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(7-ethoxy-1-benzofuran-2-yl)prop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| This compound | 4-(Dimethylamino)benzaldehyde | (E)-3-(4-(dimethylamino)phenyl)-1-(7-ethoxy-1-benzofuran-2-yl)prop-2-en-1-one |

| This compound | 4-Hydroxy-3-methoxycinnamaldehyde | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one ejmo.orgaccscience.com |

Reaction with Different Aromatic Aldehydes

The primary method for elaborating the this compound structure is the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aldehyde. nih.gov This reaction is employed to synthesize a series of benzofuran-substituted chalcone derivatives. nih.govnih.gov The general procedure involves reacting this compound with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide, in a methanolic solution. scispace.com This reaction yields (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-ones, which are key intermediates for further synthetic modifications. nih.gov A series of such derivatives, designated 3a-j, have been synthesized and characterized using techniques like FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. nih.gov

Table 1: General Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Product Structure |

| This compound | Substituted Aromatic Aldehyde (Ar-CHO) | (E)-1-(7-ethoxy-1-benzofuran-2-yl)-3-(aryl)prop-2-en-1-one |

Synthesis of Halogenated Benzofuran Chalcones

Following the general Claisen-Schmidt condensation methodology, the use of halogen-substituted aromatic aldehydes allows for the synthesis of halogenated benzofuran chalcones. These compounds are a subset of the chalcone derivatives synthesized from this compound. nih.govnih.gov By selecting aromatic aldehydes bearing fluoro, chloro, or bromo substituents at various positions on the aromatic ring, a range of halogenated chalcones can be produced. For example, reacting the starting ketone with aldehydes such as 4-chlorobenzaldehyde, 4-fluorobenzaldehyde, or 2,4-dichlorobenzaldehyde (B42875) would yield the corresponding halogenated chalcone derivatives.

Table 2: Examples of Halogenated Benzofuran Chalcone Synthesis

| Starting Ketone | Aldehyde Reactant | Product Name |

| This compound | 4-Chlorobenzaldehyde | (E)-1-(7-Ethoxy-1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one |

| This compound | 4-Fluorobenzaldehyde | (E)-1-(7-Ethoxy-1-benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one |

| This compound | 2,4-Dichlorobenzaldehyde | (E)-1-(7-Ethoxy-1-benzofuran-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |

Synthesis of Chalcone-Sulfonamide Derivatives

While no specific synthesis of a chalcone-sulfonamide derivative starting directly from this compound has been documented in the searched literature, a general synthetic pathway for such molecules is well-established. This methodology can be applied to chalcones derived from the target compound. The multi-step synthesis generally proceeds as follows:

Chalcone Synthesis : First, a benzofuran chalcone is synthesized via the Claisen-Schmidt condensation as described previously.

Chlorosulfonation : The resulting chalcone is then reacted with chlorosulfonic acid, typically at low temperatures (0–5 °C), to introduce a sulfonyl chloride group (-SO₂Cl) onto one of the aromatic rings.

Sulfonamide Formation : Finally, the chalcone sulfonyl chloride intermediate is reacted with a desired primary or secondary amine in the presence of a base like potassium carbonate to yield the final chalcone-sulfonamide derivative.

This pathway allows for the combination of the chalcone and sulfonamide pharmacophores into a single hybrid molecule.

Synthesis of 2,4-Pentadien-1-one Derivatives

The synthesis of 2,4-pentadien-1-one derivatives, also known as diarylpentadienones, represents an extension of the Claisen-Schmidt condensation. Instead of a simple aromatic aldehyde, an aromatic cinnamaldehyde (B126680) derivative is used. A specific example is the synthesis of (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one. researchgate.net

The synthesis is a base-catalyzed reaction between equimolar amounts of this compound and 4-hydroxy-3-methoxy cinnamaldehyde. researchgate.net The reaction is typically carried out in methanol, with a sodium hydroxide solution added dropwise at a cooled temperature (0–5 °C). researchgate.net The mixture is then stirred at room temperature for several hours to complete the reaction. researchgate.net

Table 3: Synthesis of a 2,4-Pentadien-1-one Derivative

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | 4-Hydroxy-3-methoxy cinnamaldehyde | NaOH, Methanol, 0-5 °C to room temp, 8 hours | (2E,4E)-1-(7-Ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one |

Formation of Hybrid Benzofuran Systems

The α,β-unsaturated ketone moiety of the chalcones derived from this compound serves as a key building block for the synthesis of various heterocyclic hybrids through cyclization reactions.

Benzofuran-Pyrazole Hybrid Synthesis

Benzofuran-pyrazole hybrids are commonly synthesized from benzofuran chalcone precursors. nih.govresearchgate.netresearchgate.net The standard method involves the cyclization of the α,β-unsaturated carbonyl system of the chalcone with a hydrazine (B178648) reagent. thepharmajournal.comdergipark.org.tr Typically, the benzofuran chalcone is refluxed with hydrazine hydrate (B1144303) in a solvent such as absolute ethanol. The reaction can also be performed with substituted hydrazines, like phenylhydrazine, to yield N-substituted pyrazoles. nih.govthepharmajournal.com The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction, leading to the formation of the corresponding 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. nih.govelifesciences.org While this is a general and widely used method for creating pyrazoline rings from chalcones, a specific example applying this reaction to a chalcone derived from this compound has not been detailed in the available literature.

Benzofuran-Thiazole Hybrid Synthesis

The synthesis of thiazole (B1198619) rings from chalcone precursors is less direct than that of pyrazoles. The Hantzsch thiazole synthesis, a common method, requires an α-haloketone and a thioamide. Therefore, a direct cyclization of a benzofuran chalcone with a simple reagent like thiourea (B124793) to form a thiazole is not the standard pathway. Instead, the chalcone would likely need to be converted into an appropriate intermediate first, for example, by bromination to create an α,β-dibromo ketone, which could then potentially react with thiourea.

Alternatively, related sulfur- and nitrogen-containing heterocycles can be synthesized. For instance, benzofuran chalcones can be condensed with thiourea in the presence of a base like alcoholic potassium hydroxide to form 4-(benzofuran-2-yl)-6-(aryl)pyrimidin-2-thiol derivatives, which are thiopyrimidine systems. nih.gov However, a direct and documented one-step synthesis of a benzofuran-thiazole hybrid from a this compound-derived chalcone is not described in the searched literature.

Benzofuran-Isatin Conjugates

A significant class of analogs derived from the benzofuran framework are the benzofuran-isatin conjugates. These hybrid molecules are synthesized by covalently linking a benzofuran moiety with an isatin (B1672199) scaffold, often via a hydrazone linkage. The general synthetic strategy to produce analogs of this compound conjugated with isatin involves a multi-step process.

First, the 2-acetyl group of the parent benzofuran must be converted into a carbohydrazide (B1668358) functional group. A plausible and established method for this transformation is the haloform reaction. wikipedia.orgmasterorganicchemistry.comyoutube.com In this reaction, the methyl ketone is treated with a halogen (such as bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide). This exhaustively halogenates the methyl group, which is subsequently cleaved to yield a carboxylate. Acidic workup then provides the corresponding 7-ethoxy-1-benzofuran-2-carboxylic acid. wikipedia.orgmasterorganicchemistry.comyoutube.comnih.gov

The resulting carboxylic acid is then typically converted to an ester, for example, an ethyl ester, through Fischer esterification by reacting it with ethanol in the presence of a catalytic amount of acid. This ethyl 7-ethoxy-1-benzofuran-2-carboxylate can then be readily converted into the key intermediate, 7-ethoxy-1-benzofuran-2-carbohydrazide, by refluxing with hydrazine hydrate. researchgate.netasianpubs.org

The final step in the synthesis of the target benzofuran-isatin conjugates is the condensation of the 7-ethoxy-1-benzofuran-2-carbohydrazide with a selected isatin derivative (or a library of different isatin derivatives). This reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of glacial acetic acid, to facilitate the formation of the hydrazone bond. This modular approach allows for the generation of a diverse library of benzofuran-isatin conjugates for biological screening.

The table below outlines the general synthetic sequence for the preparation of benzofuran-isatin conjugates from a this compound precursor.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Haloform Reaction | 1. Br₂, NaOH (aq) 2. H₃O⁺ | 7-Ethoxy-1-benzofuran-2-carboxylic acid |

| 2 | Esterification | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl 7-ethoxy-1-benzofuran-2-carboxylate |

| 3 | Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | 7-Ethoxy-1-benzofuran-2-carbohydrazide |

| 4 | Condensation | Isatin derivative, Ethanol, Acetic acid (cat.), Reflux | Benzofuran-Isatin Conjugate |

Introduction of Other Functional Groups and Substituents

The functionalization of the this compound core is crucial for developing a wide range of derivatives with potentially enhanced or novel biological activities. Bromination is a key reaction in this context, allowing for the introduction of a bromine atom at various positions on the molecule, which can then serve as a handle for further synthetic transformations.

Bromination Reactions for Derivative Synthesis

The bromination of this compound can be achieved with a degree of selectivity using reagents such as N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.netnih.gov The outcome of the bromination reaction is highly dependent on the reaction conditions, as there are two primary sites of reactivity: the activated benzofuran ring and the α-carbon of the acetyl group.

Aromatic Bromination: The benzofuran ring system, particularly with the electron-donating 7-ethoxy group, is considered an activated aromatic system. organic-chemistry.org Electrophilic aromatic substitution with bromine is therefore a feasible reaction. The use of NBS, often in the presence of a catalyst or in a suitable solvent, can lead to the regioselective bromination of the aromatic ring. researchgate.netnih.gov The directing effect of the existing substituents on the benzofuran ring will influence the position of the incoming bromine atom. The ethoxy group at the 7-position is an ortho-, para-director.

α-Bromination of the Ketone: The acetyl group at the 2-position of the benzofuran ring possesses α-protons that can be substituted with bromine. This reaction typically proceeds via an enol or enolate intermediate and can be promoted by either acidic or basic conditions. NBS is a common reagent for the α-bromination of ketones. google.com The reaction conditions can be tuned to favor the formation of the α-bromoacetyl derivative, 1-(bromoacetyl)-7-ethoxy-1-benzofuran.

The selective bromination at either the aromatic ring or the α-position of the acetyl group provides versatile intermediates. For instance, a bromine atom on the aromatic ring can be used in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new carbon-carbon bonds. An α-bromoacetyl group is a potent electrophile and can react with various nucleophiles to build more complex molecular architectures.

The table below summarizes the potential bromination products of this compound.

| Reaction Type | Reagent | Potential Product(s) |

| Electrophilic Aromatic Substitution | NBS, Catalyst (e.g., acid) | Bromo-1-(7-ethoxy-1-benzofuran-2-yl)ethanone (bromine on the aromatic ring) |

| α-Bromination | NBS, Radical initiator or acid/base catalyst | 1-(2-Bromoacetyl)-7-ethoxy-1-benzofuran |

Spectroscopic Characterization Techniques for 1 7 Ethoxy 1 Benzofuran 2 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govsemanticscholar.org

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone and its derivatives. nih.gov

¹H NMR Spectral Analysis for Structural Elucidation.nih.gov

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For derivatives of this compound, such as chalcones, the ¹H NMR spectrum reveals characteristic signals that confirm the presence of the benzofuran (B130515) core, the ethoxy group, and the acetyl or modified propenone side chain.

Key proton signals for chalcone (B49325) derivatives of this compound are typically observed in specific regions of the spectrum. The aromatic protons of the benzofuran ring and any additional aromatic substituents appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The protons of the ethoxy group exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of ethyl group coupling.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (Benzofuran & Substituents) | 7.0 - 8.0 | m (multiplet) | - |

| Ethoxy (CH₂) | ~4.2 | q (quartet) | ~7.0 |

| Ethoxy (CH₃) | ~1.5 | t (triplet) | ~7.0 |

| Acetyl (CH₃) | ~2.6 | s (singlet) | - |

¹³C NMR Spectral Analysis for Structural Elucidation.nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound and its derivatives gives rise to a distinct signal.

In the ¹³C NMR spectrum of these compounds, the carbonyl carbon of the ketone group is typically the most downfield signal, appearing around δ 180-190 ppm. The carbons of the benzofuran ring and any other aromatic systems resonate in the δ 110-160 ppm range. The carbons of the ethoxy group are found in the upfield region, with the methylene carbon appearing around δ 65 ppm and the methyl carbon around δ 15 ppm.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 180 - 190 |

| Aromatic & Benzofuran (C) | 110 - 160 |

| Ethoxy (OCH₂) | ~65 |

| Acetyl (CH₃) | ~28 |

| Ethoxy (CH₃) | ~15 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.nih.govresearchgate.netresearchgate.net

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, FT-IR spectra provide clear evidence for key structural features. nih.govresearchgate.net

A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone group. The presence of the benzofuran ring is confirmed by C=C stretching vibrations within the aromatic system, typically appearing in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the ether linkage in the benzofuran ring and the ethoxy group are observed in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1650 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1000 - 1300 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

Elemental Analysis for Purity and Composition Confirmation.nih.govresearchgate.netresearchgate.net

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon, hydrogen, and other elements (like nitrogen, if present) in the sample. This data is crucial for confirming the molecular formula of newly synthesized compounds like derivatives of this compound. nih.govresearchgate.net The experimentally determined percentages are compared with the calculated theoretical values for the proposed structure. A close agreement between the found and calculated values, typically within ±0.4%, is considered a strong confirmation of the compound's purity and elemental composition.

Mass Spectrometry (MS) for Molecular Weight Determination.nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound and its derivatives, mass spectrometry is used to confirm the molecular weight, which in turn supports the proposed molecular formula. nih.gov The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound.

Advanced Studies on the Biological Activity of 1 7 Ethoxy 1 Benzofuran 2 Yl Ethanone Derivatives: Focus on Anticancer Research

In Vitro Anticancer Efficacy Screening

The initial evaluation of the anticancer potential of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone derivatives involves in vitro screening against a panel of human cancer cell lines. nih.govaccscience.com These assays are crucial for identifying the most potent compounds and understanding their spectrum of activity across different cancer types. researchgate.net Cytotoxicity is a primary endpoint, often measured by assays like the Sulforhodamine B (SRB) and ATP cell viability assays, which determine the concentration of the compound required to inhibit cancer cell growth. nih.govresearchgate.net

To assess the anticancer efficacy of these derivatives, researchers utilize a variety of well-established human cancer cell lines that represent different types of malignancies. This approach allows for a broad evaluation of a compound's cytotoxic and potential therapeutic effects.

Derivatives of this compound have been evaluated for their anti-growth effects on breast cancer cell lines. nih.gov The MCF-7 cell line, which is estrogen receptor-positive, and the MDA-MB-231 line, a triple-negative breast cancer model, are commonly used to test the efficacy of new compounds. researchgate.netnih.gov In one study, a series of chalcone (B49325) derivatives substituted with 1-(7-ethoxy-1-benzofuran-2-yl) were synthesized and tested against the MCF-7 cell line. researchgate.net The results indicated that these derivatives possess anticancer activity, with some compounds showing notable cytotoxic effects. nih.govresearchgate.net For example, one of the most active chalcone derivatives demonstrated the ability to induce apoptosis in breast cancer cells. researchgate.net Another study on a bromo derivative of a benzofuran (B130515) compound also showed a promising response in MDA-MB-231 cells. nih.gov

| Derivative Type | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | MCF-7 | SRB, ATP | Chalcone derivatives exhibit cytotoxic effects. | nih.govresearchgate.net |

| Bromo Derivative | MDA-MB-231 | Not Specified | Showed promising anticancer response. | nih.gov |

The anticancer activity of this compound derivatives has also been investigated in non-small cell lung cancer (NSCLC) models. nih.gov The A549 and H1299 cell lines are standard models for this type of cancer. ejmo.orgaccscience.com A newly synthesized chalcone derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was tested for its cytotoxic effects on both A549 and H1299 cells. ejmo.orgaccscience.com The study determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits cell growth by 50%. The results showed that the compound had significant cytotoxic effects, inducing apoptosis in the cancer cells. accscience.comuludag.edu.tr Another study also confirmed the cytotoxic effects of related chalcone derivatives on the A549 cell line. nih.govresearchgate.net

| Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 | 2.85 | accscience.comuludag.edu.tr |

| H1299 | 1.46 | accscience.comuludag.edu.tr | |

| Chalcone Derivative 3a | A549 | 9.2 (for 72h) | ejmo.org |

The PC-3 cell line, a model for androgen-independent prostate cancer, has been used to screen the efficacy of this compound derivatives. nih.gov Studies involving a series of synthesized chalcone derivatives showed that these compounds have anti-growth effects on PC-3 cells. researchgate.net One particular derivative was found to induce apoptosis through caspase-dependent pathways in these prostate cancer cells. nih.govresearchgate.net

| Derivative Type | Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Chalcone Derivatives | PC-3 | SRB, ATP | Demonstrated cytotoxic effects and induced apoptosis. | nih.govresearchgate.net |

The cytotoxic potential of these benzofuran derivatives has been explored against various colon cancer cell lines. accscience.comnih.gov A specific derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was evaluated against HCT116 and HT29 cells. ejmo.orgaccscience.com The study revealed significant cytotoxic effects, with low IC50 values indicating high potency. accscience.comuludag.edu.tr Fluorescence imaging confirmed that the compound induced apoptosis, as evidenced by pycnotic nuclei and chromatin condensation. accscience.com Furthermore, other studies have reported the cytotoxic effects of different benzofuran derivatives on HT29 and the metastatic SW620 cell lines. nih.govnih.gov

| Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 | 0.59 | accscience.comuludag.edu.tr |

| HT29 | 0.35 | accscience.comuludag.edu.tr | |

| Bromo Derivative (BM7) | HCT116, SW620 | Not Specified | nih.gov |

Research into benzofuran derivatives has demonstrated their potential against leukemia. nih.gov While studies specifically on this compound derivatives are less common for this cancer type, related benzofuran structures have shown selective toxicity against leukemic cell lines. nih.gov For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to induce apoptosis in K562 (chronic myelogenous leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia) cells. nih.gov These active compounds were found to increase reactive oxygen species (ROS) in K562 cells, contributing to their pro-apoptotic effects. nih.gov One bromo derivative of a benzofuran carboxylate was specifically identified as being cytotoxic to K562 cells. nih.gov

| Derivative Type | Cell Line | Key Finding | Reference |

|---|---|---|---|

| Bromoalkyl/bromoacetyl benzofurans | K562, MOLT-4 | Induce apoptosis. | nih.gov |

| Bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | K562 | Identified as cytotoxic. | nih.gov |

Cell Viability Assays (e.g., SRB, ATP, MTT)

The initial assessment of the anticancer potential of this compound derivatives involves determining their ability to reduce the viability of cancer cells. Standardized cell viability assays are employed for this purpose, including the Sulforhodamine B (SRB), Adenosine 5'-triphosphate (ATP), and MTT assays. researchgate.netnih.gov

Studies have demonstrated that chalcone derivatives synthesized from this compound exhibit cytotoxic effects against a panel of human cancer cell lines. researchgate.netnih.gov For instance, the anti-growth effects of these compounds have been tested on breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines using SRB and ATP cell viability assays. researchgate.netnih.gov

Another study investigating a newly synthesized 2,4-pentadien-1-one derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, utilized the SRB assay to evaluate its effect on the viability of human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. accscience.comuludag.edu.tr The results indicated significant cytotoxic effects, with the compound demonstrating potent activity against these cell lines. accscience.comuludag.edu.tr The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, were determined and are presented in the table below. uludag.edu.tr

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| A549 | Lung Cancer | 2.85 |

| H1299 | Lung Cancer | 1.46 |

| HCT116 | Colon Cancer | 0.59 |

| HT29 | Colon Cancer | 0.35 |

Mechanistic Investigations of Anticancer Action

Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Research in this area has focused on their ability to induce programmed cell death, or apoptosis, and to generate reactive oxygen species, leading to oxidative stress in cancer cells. researchgate.netnih.gov

Apoptosis Induction Pathways

Apoptosis is a key mechanism by which anticancer drugs eliminate malignant cells. Studies have shown that derivatives of this compound can trigger apoptotic cell death in cancer cells. researchgate.netaccscience.com The induction of apoptosis by these compounds is often investigated through various cellular and molecular techniques. nih.govresearchgate.net

The process of apoptosis is frequently mediated by a family of cysteine proteases known as caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of caspase-dependent apoptosis. researchgate.net Research has indicated that chalcone derivatives of this compound induce apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells. researchgate.netnih.gov The activity of caspases 3 and 7 has been shown to increase in cancer cells following treatment with these derivatives, confirming the involvement of this pathway in their mechanism of action. nih.govresearchgate.net

Mitochondria play a central role in the regulation of apoptosis. A disruption in the mitochondrial membrane potential (MMP) is an early event in the apoptotic cascade. scienceopen.com Studies have revealed that derivatives of this compound can induce changes in the MMP of cancer cells. researchgate.net This depolarization of the mitochondrial membrane is indicative of mitochondrial dysfunction and is a key step in the intrinsic pathway of apoptosis. scienceopen.com

Annexin V staining is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. thermofisher.com In viable cells, PS is located on the cytoplasmic side of the cell membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the cell surface. thermofisher.com Annexin V, a protein with a high affinity for PS, can then bind to the exposed PS, allowing for the identification of apoptotic cells. thermofisher.comnih.gov

Fluorescence imaging with Annexin V-FITC has been used to confirm that derivatives of this compound induce apoptosis. researchgate.netejmo.org In studies involving a newly synthesized 2,4-pentadien-1-one derivative, treatment of lung and colon cancer cells resulted in positive staining with Annexin-V-FITC. accscience.comejmo.org This, along with observations of pyknotic nuclei and chromatin condensation, provides strong evidence of apoptotic cell death. uludag.edu.trejmo.org In some cell lines, cells were observed to be stained with both Annexin-V-FITC and propidium (B1200493) iodide (PI), indicating they were in the late stages of apoptosis. ejmo.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. While normal cellular processes produce ROS, an excessive accumulation of ROS can lead to oxidative stress, damaging cellular components and triggering cell death. mdpi.com Several anticancer agents exert their effects by inducing the generation of ROS in cancer cells. scienceopen.commdpi.com

Derivatives of this compound have been shown to increase the levels of ROS in cancer cells. researchgate.netnih.gov The formation of ROS was determined using probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). researchgate.netnih.gov This increase in ROS contributes to the oxidative stress that can lead to apoptosis. nih.gov The pro-oxidative effects of these compounds, particularly after several hours of incubation, suggest that the induction of oxidative stress is a key component of their anticancer mechanism. nih.gov

Impact on Cell Cycle Progression (e.g., G2/M phase arrest)

A critical mechanism through which benzofuran derivatives exert their anticancer effects is the induction of cell cycle arrest, particularly at the G2/M checkpoint. nih.gov This prevents cancer cells from entering mitosis, ultimately leading to apoptotic cell death.

Research has shown that certain 2-benzoylbenzofuran derivatives can induce cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. One such derivative, after inducing this arrest, was observed to promote pre-G1 apoptosis, preventing the mitotic cycle from completing. nih.gov Similarly, other studies have identified benzofuran derivatives that cause G2/M phase arrest in cervical cancer cells (SiHa and HeLa). nih.gov The ability to halt the cell cycle at this specific phase is often linked to the compound's ability to interfere with the mitotic spindle apparatus, a process frequently mediated by the inhibition of tubulin polymerization. nih.govnih.gov

| Derivative Class/Compound | Cancer Cell Line | Observed Effect |

|---|---|---|

| Benzofuran derivative 83 | MCF-7 (Breast Cancer) | Induces cell growth arrest at G2/M phase. nih.gov |

| Benzofuran derivative 12 | SiHa and HeLa (Cervical Cancer) | Induces G2/M phase arrest and apoptosis. nih.gov |

| Ailanthoidol | Huh7 (Hepatoma) | Induces G1 arrest. nih.gov |

Modulation of Inflammatory Mediators (e.g., IL-6 Secretion)

Chronic inflammation is a key factor in tumor progression, and the modulation of inflammatory mediators is a recognized strategy in cancer therapy. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in cancer cell proliferation, survival, and metastasis. Studies have demonstrated that certain benzofuran derivatives can effectively suppress the secretion of IL-6 in cancer cells.

In one study, two novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone were tested on chronic myelogenous leukemia (K562) cells. Both compounds were found to significantly reduce the concentration of IL-6 in the cell culture medium after 72 hours of exposure. One compound reduced the IL-6 level by 50%, while the other caused a 40% reduction, highlighting the potential of these derivatives to alter the tumor microenvironment by inhibiting key inflammatory signals.

Identification of Molecular Targets

The efficacy of anticancer agents is defined by their ability to interact with specific molecular targets that are critical for cancer cell function. Research into this compound derivatives and related benzofurans has identified several key molecular targets.

Tubulin is a crucial protein that polymerizes to form microtubules, which are essential for maintaining cell structure and forming the mitotic spindle during cell division. The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds prevent the formation of microtubules, which disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, a study on benzofuran derivatives against HepG2 liver cancer cells revealed that the lead compound's mechanism of action was the promising inhibition of tubulin polymerization, which resulted in the disruption of mitotic spindle formation and apoptosis. nih.gov

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, particularly for single-strand breaks. Inhibiting PARP-1 in cancer cells, especially those with existing DNA repair defects (like BRCA mutations), leads to the accumulation of DNA damage and cell death. This "synthetic lethality" approach is a cornerstone of modern targeted cancer therapy.

Researchers have designed and synthesized novel benzofuran derivatives specifically as PARP-1 inhibitors. One series, based on a benzofuran[3,2-d]pyrimidine-4(3H)-one scaffold, yielded compounds with more potent inhibitory activity against PARP-1 than the approved drug Olaparib. Another study identified the arylbenzofuran derivative HDAB as a dual-action agent that both induces DNA damage and inhibits PARP-1 activity, with an IC₅₀ of 154.2 μM for PARP-1 enzyme inhibition.

| Derivative/Compound | Reported IC₅₀ (PARP-1) | Note |

|---|---|---|

| Benzofuran[3,2-d]pyrimidine-4(3H)-one derivative 19c | 0.026 μM | Exhibited more potent inhibitory activity than Olaparib. |

| 7-hydroxy-5, 4'-dimethoxy-2-arylbenzofuran (HDAB) | 154.2 μM | Inhibits PARP-1 ADP-ribosylation activity. |

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and plays a complex role in cancer, often promoting survival and metastasis. Therefore, inhibiting p38α MAPK is a viable therapeutic strategy. A study focused on synthesizing new benzofuran and furo[3,2-g]chromone-based cytotoxic agents identified compounds with significant p38α MAPK inhibitory activity. nih.gov Two benzofuran derivatives in particular, compounds 80a and 83, demonstrated highly significant inhibitory potencies against p38α MAP kinase, with IC₅₀ values of 0.04 μM, which was superior to the reference inhibitor SB203580 (IC₅₀ = 0.50 μM). nih.gov

Autophagy-Mediated Cell Death

Autophagy is a cellular process of self-degradation where the cell breaks down its own components. While it can be a survival mechanism, under certain conditions, it can also lead to a form of programmed cell death known as autophagic cell death. Some benzofuran derivatives have been shown to induce this process in cancer cells.

A study on the benzofuran derivative Moracin N in human non-small-cell lung carcinoma (NSCLC) cells found that it induced both apoptosis and autophagy. researchgate.net The research indicated that Moracin N treatment enhanced autophagic flux by increasing autophagosome formation and fusion with lysosomes. researchgate.net Further investigation revealed that inhibiting autophagy actually reduced the cell death caused by the compound, suggesting that in this context, autophagy serves as a cell death mechanism. researchgate.net This induction of autophagy was linked to the generation of reactive oxygen species (ROS) and the inhibition of the mTOR signaling pathway, a classical regulator of autophagy. researchgate.net

Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient data to generate an article on the computational and theoretical studies of This compound that adheres to the specific and detailed outline requested.

Publicly accessible research databases and scholarly articles primarily describe the use of this compound as a chemical intermediate or starting material for the synthesis of more complex molecules, such as chalcone derivatives. While computational studies—including molecular docking, ADME/Tox predictions, and quantum chemical calculations—have been performed on these subsequent derivatives to evaluate their potential biological activities, the same level of in-depth computational analysis has not been published for the parent compound, this compound, itself.

Consequently, detailed research findings required to populate the specified sections and subsections of the requested article are not available. This includes:

Computational and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations:Dedicated studies on the conformational analysis or molecular dynamics of this compound have not been identified.

To generate the requested content without direct scientific evidence would require speculation or the inappropriate extrapolation of data from its derivatives, which would compromise the scientific accuracy and integrity of the article and violate the explicit instructions to focus solely on 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone. Therefore, the request cannot be fulfilled at this time.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The current synthesis of derivatives from 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone often relies on established methods like the base-catalyzed Claisen-Schmidt condensation to produce chalcones. nih.govresearchgate.netejmo.org While effective, future research should focus on developing more innovative and diverse synthetic strategies to expand the chemical space of its derivatives.

Future synthetic explorations could include:

Catalytic Strategies: Investigating the use of transition-metal catalysts, such as palladium and copper, could open new avenues for derivatization. acs.orgnih.gov Techniques like C–H functionalization could allow for direct and efficient modification of the benzofuran (B130515) core, enabling the synthesis of complex, highly functionalized molecules that are otherwise difficult to access. chemrxiv.org

Hybrid Molecule Synthesis: Creating hybrid compounds that merge the this compound scaffold with other pharmacologically active moieties like triazole, piperazine (B1678402), or imidazole (B134444) could lead to synergistic cytotoxic effects. nih.gov This approach has shown promise in developing potent anticancer agents. nih.gov

Green Chemistry Approaches: The development of environmentally benign synthetic protocols, perhaps utilizing one-pot reactions or eco-friendly deep eutectic solvents, would be a significant advancement. acs.org Such methods would not only enhance efficiency but also align with the growing demand for sustainable chemical synthesis.

These advanced synthetic methods will be crucial for generating extensive libraries of novel derivatives for biological screening.

In-depth Mechanistic Elucidation of Biological Actions

Derivatives of this compound have been shown to induce apoptosis in cancer cells through caspase-dependent pathways and the generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov However, a detailed, molecular-level understanding of these processes is still emerging. Future research must prioritize the in-depth elucidation of their mechanisms of action.

Key research questions to address include:

Target Identification: What are the specific molecular targets of these compounds? Identifying the proteins, enzymes, or nucleic acids with which these derivatives interact is fundamental to understanding their biological effects. Techniques such as affinity chromatography, proteomics, and computational docking studies will be invaluable.

Signaling Pathway Analysis: While apoptosis induction is a known outcome, the precise signaling cascades that are modulated remain to be fully mapped. uludag.edu.trnih.gov Investigating upstream and downstream effectors in pathways like AKT/GSK3β or Wnt/β-catenin could reveal novel regulatory roles. ejmo.org

Structure-Activity Relationship (SAR) Studies: A systematic analysis of how specific structural modifications affect biological activity is essential. nih.gov For instance, understanding how the addition of halogen atoms or different heterocyclic rings to the benzofuran structure influences cytotoxicity and target affinity can guide the design of more potent and selective compounds. nih.gov

A thorough understanding of these mechanisms will facilitate the rational design of next-generation therapeutic agents with improved efficacy.

Development of Advanced Delivery Systems

A significant hurdle in the clinical translation of many promising therapeutic compounds is poor bioavailability, solubility, or non-specific toxicity. While specific delivery systems for this compound derivatives have not been extensively reported, this area represents a critical avenue for future research. The development of advanced delivery systems could enhance the therapeutic index of these compounds.

Potential delivery strategies to explore:

Nanoparticle Encapsulation: Formulating the compounds within nanoparticles (e.g., liposomes, polymeric micelles, or albumin-bound particles) could improve solubility, protect the drug from premature degradation, and enable passive or active targeting to tumor tissues.

Prodrug Approaches: Designing prodrugs that are activated under specific physiological conditions (e.g., the tumor microenvironment) could increase selectivity and reduce off-target effects.

Targeted Delivery Vehicles: Conjugating the benzofuran derivatives to targeting ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on cancer cells could provide a mechanism for highly specific drug delivery, thereby maximizing efficacy and minimizing systemic toxicity.

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the cellular response to treatment with this compound derivatives, future studies should integrate various "omics" technologies. This systems-biology approach can uncover complex interactions and networks affected by the compound, moving beyond a single-target perspective.

Omics-based research could involve:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression profiles in cancer cells following treatment can identify entire pathways that are perturbed, revealing novel mechanisms of action and potential biomarkers of response.

Proteomics: Studying the global changes in protein expression and post-translational modifications can provide direct insights into the functional consequences of drug treatment and help identify specific protein targets.

Metabolomics: Profiling the metabolic changes within cells can shed light on how these compounds affect cellular energy and biosynthetic pathways. pnas.org This is particularly relevant given that altered metabolism is a hallmark of cancer.

Integrating these large-scale datasets will provide a comprehensive, systems-level understanding of the drug's impact, facilitating the discovery of synergistic drug combinations and patient stratification strategies.

Potential for Multi-Targeting Agents and Combination Therapies

The multifactorial nature of diseases like cancer and Alzheimer's disease suggests that therapies targeting a single pathway may have limited efficacy. nih.gov The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, capable of interacting with multiple biological targets. nih.govresearchgate.net This inherent versatility makes this compound an excellent starting point for developing multi-target agents and for use in combination therapies.

Future directions in this area include:

Design of Multi-Target Drugs: Research into hybrid molecules, such as tacrine-benzofuran conjugates for Alzheimer's disease, has already demonstrated the potential of the benzofuran framework to simultaneously engage multiple targets, like acetylcholinesterase inhibition and amyloid-beta aggregation. nih.gov Similar strategies could be applied to design derivatives of this compound that target multiple cancer-related pathways.

Combination Therapy Studies: Investigating the synergistic effects of combining these benzofuran derivatives with existing chemotherapy drugs is a promising strategy. accscience.comejmo.org For example, studies could explore whether these compounds can chemosensitize cancer cells to standard treatments, potentially allowing for lower doses of conventional drugs and reducing associated side effects. accscience.com

By exploring these avenues, researchers can leverage the unique properties of the this compound scaffold to develop more effective therapeutic strategies for complex diseases.

Q & A

Q. What are the standard synthetic routes for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone, and how are reaction conditions optimized?

The compound is synthesized via base-catalyzed condensation reactions. For example, equimolar amounts of 4-hydroxy-3-methoxy cinnamaldehyde and this compound are reacted in methanol using NaOH (1M) at 0–5°C, followed by neutralization with HCl and recrystallization . Optimization involves adjusting temperature, solvent polarity, and catalyst concentration to improve yield and purity.

Q. How is this compound characterized using spectroscopic techniques?

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., ethoxy, ketone) by absorption bands (e.g., C=O stretch at ~1700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions on the benzofuran ring and ethoxy group .

- Mass Spectrometry : Determines molecular weight (e.g., m/z 218.1 for [M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in early-stage drug discovery?

It serves as a precursor for synthesizing bioactive derivatives. For example, condensation with cinnamaldehyde derivatives yields compounds screened for anti-cancer activity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for benzofuran derivatives be resolved?

Use programs like SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids. Discrepancies in bond lengths/angles are addressed by refining against high-resolution data and validating with R-factor metrics .

Q. What methodologies are employed to study structure-activity relationships (SAR) for benzofuran-based ethanones?

- Molecular Docking : Tools like PyRx and Discovery Studio assess binding affinity to targets (e.g., kinases or receptors) .

- Analog Synthesis : Systematic modification of substituents (e.g., replacing ethoxy with methoxy) to evaluate biological activity changes .

Q. How can researchers reconcile discrepancies in reported biological activities of benzofuran derivatives?

Perform dose-response assays under standardized conditions (e.g., MTT assay for cytotoxicity) and validate with orthogonal methods (e.g., apoptosis markers). Contradictions may arise from cell-line specificity or assay protocols .

Q. What strategies optimize the synthesis of 2,4-pentadien-1-one derivatives from this compound?

Q. How are ADMET properties predicted for this compound, and what are the limitations?

Use SWISS ADME for Lipinski’s Rule compliance (e.g., molecular weight <500, logP <5) and ProTox-II for toxicity profiling. Limitations include inaccuracies in predicting metabolic pathways without experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.